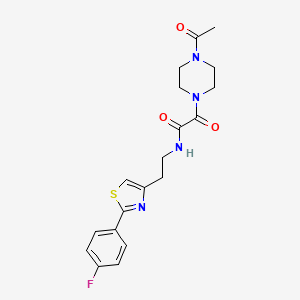

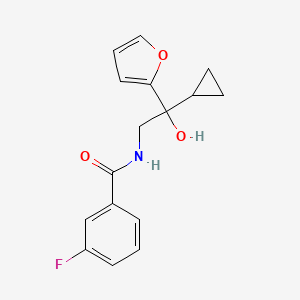

![molecular formula C15H10BrClN2O2S2 B2964357 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 330201-63-3](/img/structure/B2964357.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their antimicrobial and anticancer properties .

Synthesis Analysis

Thiazole derivatives can be synthesized via the Suzuki cross-coupling reaction . This involves the reaction of a bromophenyl compound with various arylboronic acids .Molecular Structure Analysis

The molecular structures of similar thiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The Suzuki cross-coupling reaction is a key step in the synthesis of these compounds . This reaction tolerates a wide range of electron-donating and withdrawing functional groups .Aplicaciones Científicas De Investigación

Comprehensive Analysis of Scientific Research Applications

The compound “N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide” has a complex structure that suggests a variety of potential applications in scientific research. Below is a detailed analysis of six unique applications, each within its own field of study.

Organic Synthesis and Drug Development: This compound can serve as a precursor in the synthesis of various imine derivatives. Imines are known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties . The presence of a thiophene moiety could enhance the electronic properties of these derivatives, making them suitable for drug development.

Photovoltaic Materials: The bromothiophene component of the compound is structurally similar to monomers used in the synthesis of polymer semiconductors like PCDTBT, which are employed in photovoltaic solar cell devices . This suggests potential use in the development of new materials for organic photovoltaics.

Luminescent Materials: Compounds containing thiophene units have been used to create dyes that exhibit fluorescence in the near-infrared region . This property is valuable for applications such as NIR OLEDs and IR luminophores, which are crucial in the development of optoelectronic devices.

Biological Studies: The structural features of the compound, particularly the thiazole and bromothiophene groups, could be leveraged in the design of molecules with specific biological activities. These could include studies on molecular interactions with proteins or DNA, providing insights into the mechanisms of diseases and potential therapeutic targets.

Catalysis: Thiazole derivatives have been utilized as catalysts and intermediates in various organic reactions . The compound could be explored for its catalytic properties, potentially leading to more efficient synthesis methods for complex organic molecules.

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . They have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Similar compounds have been found to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

It can be inferred that the compound may interfere with the biosynthesis of certain bacterial lipids, affecting the integrity and function of the bacterial cell membrane .

Result of Action

Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

Propiedades

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O2S2/c16-13-6-5-12(23-13)11-8-22-15(18-11)19-14(20)7-21-10-3-1-9(17)2-4-10/h1-6,8H,7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRORKWPLONXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)

![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2964276.png)

![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2964279.png)

![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2964282.png)

![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)

![(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine](/img/structure/B2964288.png)